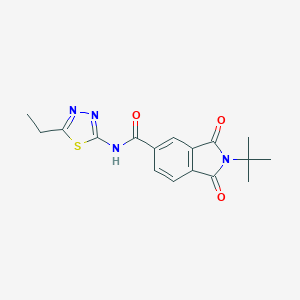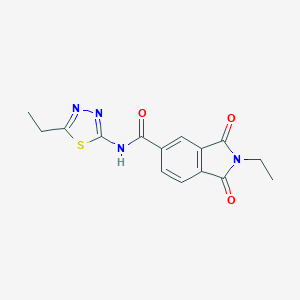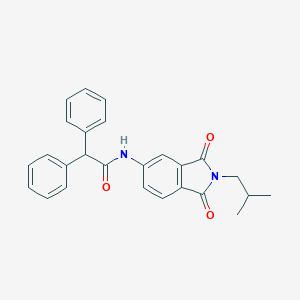
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is a chemical compound with the molecular formula C13H7BrClNO. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
科学研究应用
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. In addition, this compound has also been investigated for its potential use as an antimicrobial agent. It has shown activity against various bacterial and fungal strains. In material science, 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a building block for the synthesis of various organic materials.
作用机制
The exact mechanism of action of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In antimicrobial activity, it is believed that this compound disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been reported to cause oxidative stress in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. Physiologically, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is its versatility in various fields such as medicinal chemistry and material science. This compound has shown promising results in various in vitro studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in various applications.
未来方向
There are several future directions for the study of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole. In medicinal chemistry, further studies are needed to optimize the use of this compound as an anticancer agent. This includes investigating its activity in animal models and optimizing its pharmacokinetic properties. In material science, this compound can be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. In addition, the synthesis of new derivatives of this compound can be explored for their potential applications in various fields. Overall, the study of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has the potential to lead to the development of new therapeutic agents and materials.
合成方法
The synthesis of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole can be achieved through various methods. One of the most common methods involves the reaction of 2-amino-5-chlorobenzophenone with 2-bromophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction to form the desired product. Other methods such as the Buchwald-Hartwig amination and Ullmann reaction have also been reported for the synthesis of this compound.
属性
产品名称 |
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole |
|---|---|
分子式 |
C13H7BrClNO |
分子量 |
308.56 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrClNO/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H |
InChI 键 |
GFBDWBMJQFRXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)